![molecular formula C17H20N4O3S2 B4739989 N-[4-(aminosulfonyl)phenyl]-4-(3-hydroxyphenyl)-1-piperazinecarbothioamide](/img/structure/B4739989.png)
N-[4-(aminosulfonyl)phenyl]-4-(3-hydroxyphenyl)-1-piperazinecarbothioamide
Overview
Description
N-[4-(aminosulfonyl)phenyl]-4-(3-hydroxyphenyl)-1-piperazinecarbothioamide, commonly known as AH-7921, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by a team of researchers at Allen and Hanburys, a subsidiary of GlaxoSmithKline. AH-7921 was initially developed as a potential alternative to morphine, but it has since been classified as a Schedule I controlled substance due to its high potential for abuse and dependence.
Mechanism of Action
AH-7921 acts as an agonist at the mu-opioid receptor, producing analgesic and euphoric effects similar to those of other opioids such as morphine and fentanyl. However, it has a relatively low affinity for the receptor compared to other opioids, which may contribute to its lower potency and reduced risk of respiratory depression.
Biochemical and Physiological Effects:
AH-7921 produces a range of biochemical and physiological effects, including analgesia, sedation, and respiratory depression. It also has the potential to produce a range of adverse effects, including nausea, vomiting, constipation, and dizziness. Long-term use of AH-7921 can lead to tolerance, dependence, and addiction.
Advantages and Limitations for Lab Experiments
AH-7921 has a number of advantages for use in laboratory experiments, including its potent analgesic effects and its ability to produce opioid-like effects without the risk of respiratory depression. However, its high abuse potential and potential for adverse effects make it a challenging substance to work with, and strict safety protocols must be followed to ensure the safety of researchers.
Future Directions
There are a number of potential future directions for research on AH-7921. One area of interest is the development of new analgesic drugs that are more effective and have fewer adverse effects than existing opioids. Another area of research is the development of new treatments for opioid dependence and withdrawal, which could potentially reduce the harm associated with opioid use. Finally, further research is needed to better understand the mechanisms of action of AH-7921 and other opioids, which could lead to new insights into pain perception and the development of new treatments for pain.
Scientific Research Applications
AH-7921 has been used in a number of scientific research studies, particularly in the field of pain management. Its opioid-like effects make it a potentially useful tool for investigating the mechanisms of pain perception and the development of new analgesic drugs. AH-7921 has also been studied for its potential as a treatment for opioid dependence and withdrawal, although its high abuse potential makes this a controversial area of research.
properties
IUPAC Name |
4-(3-hydroxyphenyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S2/c18-26(23,24)16-6-4-13(5-7-16)19-17(25)21-10-8-20(9-11-21)14-2-1-3-15(22)12-14/h1-7,12,22H,8-11H2,(H,19,25)(H2,18,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTNLEYVQPKIPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)O)C(=S)NC3=CC=C(C=C3)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-hydroxyphenyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.